2-Cyclopropyl-4-methoxypyridine
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Overview
Description
2-Cyclopropyl-4-methoxypyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of a cyclopropyl group and a methoxy group on the pyridine ring makes this compound unique and potentially useful in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-methoxypyridine can be achieved through several methods. One common approach involves the cyclopropylation of 4-methoxypyridine using cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include techniques such as distillation and recrystallization to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-Cyclopropyl-4-methoxypyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-methoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-4-fluoropyridine
- 2-Cyclopropyl-4-chloropyridine
- 2-Cyclopropyl-4-bromopyridine
Uniqueness
2-Cyclopropyl-4-methoxypyridine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, the methoxy group may confer distinct properties, making it suitable for specific applications .
Properties
Molecular Formula |
C9H11NO |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-cyclopropyl-4-methoxypyridine |
InChI |
InChI=1S/C9H11NO/c1-11-8-4-5-10-9(6-8)7-2-3-7/h4-7H,2-3H2,1H3 |
InChI Key |
GDPJDCDABHMUHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1)C2CC2 |
Origin of Product |
United States |
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